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Compound of Interest

Compound Name: Feglymycin

Cat. No.: B15567970

Feglymycin, a naturally occurring 13-mer peptide, has garnered significant attention within the
scientific community due to its potent antiviral, particularly anti-HIV, and antibacterial activities.
Its unique structure, rich in non-proteinogenic amino acids like (R)-3,5-dihydroxyphenylglycine
(Dpg) and (S)-4-hydroxyphenylglycine (Hpg), presents a formidable challenge for synthetic
chemists. This document provides a detailed overview of the total synthesis of feglymycin,
drawing from key published methodologies, to serve as a comprehensive resource for
researchers in drug development and peptide chemistry.

Introduction

Feglymycin, isolated from Streptomyces sp. DSM 11171, is a linear peptide antibiotic with a
molecular weight of 1900.90 g/mol and the molecular formula C95H97N13030[1][2]. Its
biological activity is attributed to its unique helical conformation, making it an attractive lead
compound for drug development[3]. The primary hurdle in its total synthesis lies in the
management of the highly racemizable 3,5-dihydroxyphenylglycine (Dpg) residues[4][5]. This
protocol outlines three distinct and successful strategies for the total synthesis of feglymycin:
a convergent approach, a linear/convergent hybrid approach utilizing micro-flow technology,
and a strategy employing Umpolung Amide Synthesis (UMAS).

Synthetic Strategies

The total synthesis of feglymycin has been approached through several innovative strategies,
each with its own advantages in addressing the challenge of epimerization of the aryl glycine
units.
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Convergent Synthesis Approach

The first total synthesis of feglymycin, reported by Stissmuth and coworkers, employed a
highly convergent strategy. This approach involves the synthesis of peptide fragments which
are then coupled together to form the final molecule. A key aspect of this synthesis was the use
of 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent
under weakly basic conditions to suppress the epimerization of the sensitive aryl glycine
units[3][6][7].

The overall strategy is depicted in the following workflow:
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Caption: Convergent synthesis workflow for Feglymycin.

Linear/Convergent Hybrid Approach with Micro-flow
Technology

A subsequent approach developed by Fuse and colleagues utilized a hybrid of linear and
convergent strategies, incorporating micro-flow technology for the critical amide bond
formations[2][4]. This method addresses the racemization issue by performing the coupling of
the highly racemizable Dpg units in a continuous flow system, which allows for precise control
of reaction time and temperature, thereby minimizing epimerization[4]. Triphosgene was
employed as an inexpensive and atom-efficient coupling reagent in the micro-flow setup.

The workflow for this hybrid approach is as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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